6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl-
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Overview
Description
6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl- is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl- involves several steps. One common method includes the cyclization of pyrrole and pyrazine rings. The process typically involves:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: This step provides the related N-propargylenaminones.
Intramolecular cyclization: Catalyzed by Cs₂CO₃/DMSO, this step results in the formation of the desired pyrrolopyrazine derivative.
Chemical Reactions Analysis
6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Scientific Research Applications
6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of various bioactive molecules.
Biology: It exhibits antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Medicine: It is used in the development of pharmaceuticals targeting various diseases.
Industry: It is employed in the production of organic materials and natural products.
Mechanism of Action
The mechanism of action of 6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. It acts as a kinase inhibitor, interfering with the activity of enzymes involved in cell signaling and growth. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl- can be compared to other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities.
5H-Pyrrolo[2,3-b]pyrazine derivatives: These compounds show more activity on kinase inhibition.
Properties
CAS No. |
139156-98-2 |
---|---|
Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-phenyl-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine |
InChI |
InChI=1S/C15H13N3/c1-2-5-11(6-3-1)14-15-13(16-10-17-14)9-12-7-4-8-18(12)15/h1-3,5-6,9-10H,4,7-8H2 |
InChI Key |
MQMHUHBKPVPFLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(N2C1)C(=NC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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